molecular formula C14H20O B7844501 1-(4-Butylphenyl)-2-methylpropan-1-one

1-(4-Butylphenyl)-2-methylpropan-1-one

Cat. No.: B7844501
M. Wt: 204.31 g/mol
InChI Key: GGVBQJFPNRSLCI-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-methylpropan-1-one is a propanone derivative of interest in chemical and pharmacological research. While direct studies on this specific molecule are limited, it shares a core structural motif with a class of compounds known for their biological activity, particularly as modulators of neurotransmitter systems. This compound is structurally related to pyrovalerone and other 2-aminopentanophenones, which have been identified in scientific literature as potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less effect on the serotonin transporter (SERT) . This selective mechanism makes such compounds valuable tools for neuroscientists studying the roles of dopamine and norepinephrine in conditions like substance abuse, fatigue, and depression . Furthermore, 1-propanone derivatives, in general, have been investigated for a broad range of potential biological activities, including serving as intermediates in the synthesis of compounds with anti-cancer properties . As a building block in medicinal chemistry, this compound offers researchers a versatile scaffold for the synthesis and exploration of novel molecules. It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(4-butylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVBQJFPNRSLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for synthesizing aromatic ketones. For 1-(4-butylphenyl)-2-methylpropan-1-one, this method involves reacting 4-butylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically AlCl3\text{AlCl}_3. The mechanism proceeds via electrophilic aromatic substitution, where the acyl group (RCO+\text{RCO}^+) forms a complex with AlCl3\text{AlCl}_3, activating the aromatic ring for acylation.

4-Butylbenzene+Isobutyryl ChlorideAlCl3This compound+HCl\text{4-Butylbenzene} + \text{Isobutyryl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}

While effective, this method generates stoichiometric amounts of acidic waste, necessitating post-reaction neutralization and increasing environmental concerns.

Zeolite-Catalyzed Friedel-Crafts Acylation

Recent advancements employ zeolite beta as a heterogeneous catalyst, offering a greener alternative. A study demonstrated the acylation of isobutylbenzene with acetic anhydride using nanocrystalline zeolite beta, achieving high regioselectivity and yield. Adapting this protocol for this compound would involve substituting acetic anhydride with isobutyric anhydride and optimizing reaction conditions (e.g., 120°C, 6 hours). Zeolites enhance sustainability by enabling catalyst reuse and minimizing waste.

Synthesis via 4-Butylbenzaldehyde Derivatives

Aldol Condensation and Oxidation

4-Butylbenzaldehyde serves as a versatile precursor. In a two-step process, 4-butylbenzaldehyde undergoes aldol condensation with acetone under basic conditions, followed by oxidation of the resulting β-hydroxy ketone to yield the target compound. For example:

4-Butylbenzaldehyde+AcetoneNaOHβ-Hydroxy IntermediateKMnO4This compound\text{4-Butylbenzaldehyde} + \text{Acetone} \xrightarrow{\text{NaOH}} \text{β-Hydroxy Intermediate} \xrightarrow{\text{KMnO}_4} \text{this compound}

This route, while straightforward, suffers from moderate yields (~60%) due to over-oxidation side reactions.

Grignard Reaction Pathway

Alternatively, reacting 4-butylbenzaldehyde with methylmagnesium bromide (CH3MgBr\text{CH}_3\text{MgBr}) forms a secondary alcohol intermediate, which is subsequently oxidized using Jones reagent (CrO3\text{CrO}_3):

4-Butylbenzaldehyde+CH3MgBr1-(4-Butylphenyl)-2-methylpropan-1-olCrO3This compound\text{4-Butylbenzaldehyde} + \text{CH}3\text{MgBr} \rightarrow \text{1-(4-Butylphenyl)-2-methylpropan-1-ol} \xrightarrow{\text{CrO}3} \text{this compound}

This method achieves higher yields (~75%) but requires stringent anhydrous conditions.

Coupling Reactions Using Alkyl Halides

A novel approach utilizes 2-iodopropane and 4-butylbenzoyl anhydride under palladium catalysis. As reported by the Royal Society of Chemistry, this method proceeds via a nucleophilic acyl substitution mechanism, yielding 76% of the target compound after column chromatography:

4-Butylbenzoyl Anhydride+2-IodopropanePd(PPh3)4This compound+Byproducts\text{4-Butylbenzoyl Anhydride} + \text{2-Iodopropane} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} + \text{Byproducts}

Key advantages include mild reaction conditions (room temperature, 12 hours) and compatibility with diverse acylating agents.

Multi-Step Synthesis via Intermediate Formation

Methoiodide Intermediate Route

A patent describes the synthesis of related compounds through a methoiodide intermediate . For this compound, the pathway involves:

  • Quaternization : Treating This compound with methyl iodide to form the methoiodide salt.

  • Elimination : Reacting the salt with a base (e.g., imidazole) to regenerate the ketone.

While this method ensures high purity, its complexity and multi-step nature limit industrial scalability.

Comparative Analysis of Preparation Methods

Method Reagents/Catalysts Yield Conditions Advantages Limitations
Classical Friedel-CraftsAlCl3\text{AlCl}_370–80%80°C, 8hHigh efficiencyCorrosive waste, poor reusability
Zeolite-CatalyzedZeolite beta65–75%120°C, 6hEco-friendly, reusable catalystLonger reaction time
Grignard OxidationCH3MgBr\text{CH}_3\text{MgBr}75%Anhydrous, 0°C → RTHigh selectivitySensitive to moisture
Pd-Catalyzed CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_476%RT, 12hMild conditions, versatileCostly catalysts
Methoiodide IntermediateMethyl iodide, imidazole60–70%Reflux, 3hHigh purityMulti-step, low scalability

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized to form 4-butylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often involving electrophilic aromatic substitution with various electrophiles.

Major Products Formed:

  • 4-Butylbenzoic Acid: Formed through oxidation.

  • 4-Butylbenzyl Alcohol: Formed through reduction.

  • Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophile used in the substitution reaction.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Photopolymerization Initiators
1-(4-Butylphenyl)-2-methylpropan-1-one is primarily utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals upon irradiation makes it effective for initiating polymerization reactions. The compound is particularly valuable in the production of high-performance coatings due to its efficiency and stability.

Key Properties:

  • Chemical Structure : The compound features a butyl group that enhances solubility in organic solvents, making it suitable for various formulations.
  • UV Absorption : It exhibits strong absorption in the UV range, facilitating effective initiation of polymerization processes.

Applications in Polymer Manufacturing

Additive Usage
In the context of polymer manufacturing, this compound serves as an additive that improves the mechanical properties and durability of polymers. It acts as a phenolic antioxidant, which helps in stabilizing polymers against oxidative degradation.

Case Study: Phenolic Antioxidants

A review of additive usage in polymer manufacturing highlights the role of phenolic antioxidants like this compound. These additives are crucial for enhancing the thermal stability and lifespan of polymers used in various applications, from automotive parts to consumer goods .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of compounds related to this compound. Research indicates that derivatives of this compound may exhibit biological activity, particularly as inhibitors in certain biochemical pathways.

Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the structure of this compound can lead to compounds with promising pharmacological properties. For instance, certain derivatives have been identified with activity against specific targets in cancer therapy .

Mechanism of Action

The mechanism by which 1-(4-Butylphenyl)-2-methylpropan-1-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug discovery, it may act as a ligand for specific receptors or enzymes, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting their catalytic activity.

  • Receptors: It may bind to specific receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-butylphenyl)-2-methylpropan-1-one with structurally related aryl ketones, highlighting substituent effects on molecular properties and reactivity:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications
1-(4-Bromophenyl)-2-methylpropan-1-one 4-Bromo C₁₀H₁₁BrO 227.1 Solid/Liquid* Used in Suzuki couplings; bromine enhances electrophilicity
1-(4-Methoxyphenyl)-2-methylpropan-1-one 4-Methoxy C₁₁H₁₄O₂ 178.23 Liquid Electron-donating group improves solubility; precursor for heterocycles
1-(3,4-Difluorophenyl)-2-methylpropan-1-one 3,4-Difluoro C₁₀H₁₀F₂O 184.19 Liquid High polarity due to fluorine; potential medicinal chemistry applications
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chloro, 2-cyclopropyl C₁₁H₁₁ClO ~182.45† Not reported Cyclopropyl group introduces steric strain; explored in agrochemicals
1-(2-Aminophenyl)-2-methylpropan-1-one 2-Amino C₁₀H₁₃NO 163.22 Not reported Amino group enables Schiff base formation; pharmaceutical intermediate
1-(4-tert-Butylphenyl)-2-propanone 4-tert-Butyl C₁₃H₁₈O 190.28 Not reported Bulky tert-butyl group reduces reaction rates; stabilizes intermediates

*Physical state inferred from brominated analogs ; †Calculated based on molecular formula.

Key Insights:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., Br, F) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
  • Electron-donating groups (e.g., methoxy) improve solubility in polar solvents and stabilize intermediates in heterocycle synthesis .
  • Steric hindrance (e.g., tert-butyl, cyclopropyl) slows reaction kinetics but may improve selectivity in catalytic processes .

Physicochemical Properties: Halogenated derivatives exhibit higher molecular weights and melting points compared to non-halogenated analogs . Liquid-state compounds (e.g., methoxy, difluoro derivatives) are advantageous for solution-phase synthesis .

Applications: Bromo and fluoro derivatives are valuable in medicinal chemistry for their bioactivity and utility in cross-coupling reactions . Amino-substituted analogs serve as precursors for bioactive molecules, leveraging the amine’s nucleophilicity .

Research Findings and Trends

Recent studies highlight the role of substituent tuning in optimizing aryl ketones for target applications:

  • Synthetic Methods : Friedel-Crafts acylation and Claisen-Schmidt condensations are common routes for these compounds, with solvent systems (e.g., PEG-400, 2-Me-THF) improving yields .

Biological Activity

1-(4-Butylphenyl)-2-methylpropan-1-one, also known as a ketone compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for this compound is C14H20OC_{14}H_{20}O, and it features a tert-butyl group attached to a phenyl ring, contributing to its unique chemical behavior. The compound is primarily characterized by its ketone functionality, which plays a crucial role in its reactivity and interactions with biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The mechanism of action may involve:

  • Electrophilic Attack : The ketone group can undergo nucleophilic addition reactions, leading to the formation of adducts with biological macromolecules.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic properties. For instance, studies employing the BlueScreen assay demonstrated that the compound showed cytotoxic effects at concentrations above 128 μg/mL. However, no significant mutagenic activity was observed in mammalian cell assays, indicating a selective toxicity profile .

Therapeutic Potential

The compound has been investigated for potential therapeutic applications, particularly in drug synthesis. Its structure allows it to serve as a precursor for more complex pharmaceuticals. Some studies have explored its role in developing inhibitors for specific targets in cancer treatment .

Case Study 1: In vitro Evaluation

In a study assessing the impact of this compound on neuroblastoma cells (SH-SY5Y), researchers found that the compound exhibited significant inhibitory effects on cell proliferation. The IC50 value was determined to be around 79 nM, suggesting potent anti-cancer activity .

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of derivatives of this compound. The findings revealed that modifications to the structure could enhance bioavailability and brain penetration, making it a viable candidate for treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-(4-Tert-butylphenyl)-2-methylpropan-1-oneSimilar tert-butyl group; ketone functionalityExhibits cytotoxicity; potential therapeutic uses
4-Tert-butylphenolLacks ketone functionality; phenolic structureKnown antioxidant properties; less cytotoxic
N-(4-Phenylbutyl)oxazole derivativesDifferent core structure; oxazole ringPotent enzyme inhibitors; potential anti-cancer agents

Q & A

Q. What are the optimal synthetic routes for 1-(4-Butylphenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, similar to its chlorophenyl and bromophenyl analogs . Key steps include:

  • Substrate : React 4-butylbenzene with 2-methylpropanoyl chloride.
  • Catalyst : Use Lewis acids like AlCl₃ under anhydrous conditions.
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., polyacylation or carbocation rearrangements).
  • Workup : Quench with ice-water and purify via column chromatography (silica gel, hexane/ethyl acetate).
    Yield Optimization :
  • Higher yields (70–85%) are achieved with slow acyl chloride addition and excess AlCl₃ (1.2–1.5 equivalents) . Steric hindrance from the butyl group may require longer reaction times compared to smaller substituents (e.g., Cl or Br) .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for a singlet (~2.5 ppm) for the ketone carbonyl, a triplet (δ ~0.9 ppm) for the butyl -CH₃, and aromatic protons (δ ~7.3–7.8 ppm) .
    • ¹³C NMR : Confirm the carbonyl carbon at ~210 ppm and quaternary aromatic carbons.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The butyl chain’s conformation may introduce challenges in resolving disorder; apply restraints during refinement .

Advanced Research Questions

Q. What role does the butyl substituent play in modulating biological activity compared to halogenated analogs?

Methodological Answer :

  • Lipophilicity : The butyl group increases logP compared to Cl/Br analogs, enhancing membrane permeability. Measure via octanol-water partition experiments .
  • Enzyme Inhibition : Use kinetic assays (e.g., cytochrome P450 inhibition) to compare IC₅₀ values. The bulky butyl group may reduce binding affinity in sterically constrained active sites, unlike smaller halogens .
  • Receptor Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze steric clashes or hydrophobic interactions in target receptors .

Q. How can contradictory data on reaction yields or biological activities be resolved?

Methodological Answer :

  • Reproducibility Checks :
    • Verify catalyst purity (e.g., AlCl₃ must be anhydrous) and moisture exclusion .
    • Standardize biological assay conditions (e.g., buffer pH, cell line viability).
  • Meta-Analysis : Compare datasets from PubChem, ECHA, and CAS Common Chemistry to identify outliers. For example, discrepancies in reported melting points may arise from polymorphic forms .

Q. What computational methods predict the compound’s reactivity in substitution reactions?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the carbonyl group. The butyl group’s electron-donating effect stabilizes the carbonyl, reducing electrophilicity compared to halogenated analogs .
  • Hammett Constants : Apply σ⁺ values to predict substituent effects. The butyl group (σ⁺ ~-0.15) contrasts with Cl (σ⁺ ~+0.11), influencing reaction rates in SNAr or Grignard additions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Toxicity Screening : Refer to EPA DSSTox and ECHA guidelines for in vitro hazard data. The compound may irritate skin/mucous membranes; use PPE (gloves, goggles) .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze the ketone into less hazardous byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.